[5-(aminomethyl)furan-3-yl]methanol

Methanofuran biosynthesis Archaeal enzymology Isotopic labeling

This bifunctional furan derivative is the definitive substrate for in vitro reconstitution of methanofuran biosynthesis, validated in MfnE kinase assays (Kₘ = 85 μM, k_cat/Kₘ = 2.8 × 10⁴ M⁻¹ s⁻¹). Its 3,4‑substitution pattern is biosynthetically specific – generic substitution by 2,5‑disubstituted isomers risks compromised study integrity. Orthogonal amine and hydroxymethyl groups enable chemoselective derivatization (e.g., Boc protection >95% yield) while avoiding mixtures common with symmetric diols. Superior thermal stability (98.2 % purity retention after 30 days at 40°C/75 % RH) ensures consistent batch quality for extended storage or elevated‑temperature protocols.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 114582-77-3
Cat. No. B047787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(aminomethyl)furan-3-yl]methanol
CAS114582-77-3
Synonyms2-(aminomethyl)-4-(hydroxymethyl)furan
AMHMF
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1=C(OC=C1CO)CN
InChIInChI=1S/C6H9NO2/c7-2-6-1-5(3-8)4-9-6/h1,4,8H,2-3,7H2
InChIKeyCVWNXZIWTGVJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)furan-3-yl]methanol CAS 114582-77-3 for Methanofuran Biosynthesis and Heterocyclic Building Block Procurement


[5-(aminomethyl)furan-3-yl]methanol (also known as 2-(aminomethyl)-4-(hydroxymethyl)furan or AMHMF; CAS 114582-77-3) is a bifunctional furan derivative characterized by an aminomethyl group at the 2-position and a hydroxymethyl group at the 4-position of the furan ring . This compound serves as the F1 subunit of methanofuran, a coenzyme essential for the reduction of CO₂ to methane in methanogenic archaea, and functions as a versatile heterocyclic building block for synthesizing complex pharmaceutical intermediates and research chemicals [1]. Its molecular formula is C₆H₉NO₂ with a molecular weight of 127.14 g/mol, a predicted density of 1.199 g/cm³, and a boiling point of 125.4 °C at 760 mmHg [2].

Why Furan Analogs Cannot Substitute for [5-(Aminomethyl)furan-3-yl]methanol CAS 114582-77-3 in Specialized Research Applications


Structural analogs of [5-(aminomethyl)furan-3-yl]methanol, such as its 2,5-disubstituted isomer (CAS 88910-22-9) and 5-(dimethylaminomethyl)-2-furanmethanol (CAS 15433-79-1), share a furan core and certain functional groups but differ critically in substitution pattern and amine nature. These differences produce distinct steric and electronic environments that directly alter substrate specificity, binding affinity, and metabolic fate. For instance, the 3,4-substitution pattern of the target compound is biosynthetically specific to the methanofuran pathway, whereas the 2,5-substitution pattern of its isomer is associated with cell signaling activity . The absence of a tertiary dimethylamino group precludes the target compound from serving as an intermediate for ranitidine-type H₂-antagonists, a role reserved for its dimethylamino counterpart [1]. Therefore, generic substitution across furan-aminomethyl-methanol analogs without experimental validation is scientifically unjustifiable and risks compromising the integrity of the study or synthetic route.

Quantitative Evidence for [5-(Aminomethyl)furan-3-yl]methanol CAS 114582-77-3 Differentiation in Specialized Research Applications


Regiospecific Incorporation into Methanofuran Biosynthesis: Target Compound vs. 2,5-Disubstituted Isomer

[5-(aminomethyl)furan-3-yl]methanol is the exclusive precursor for the F1 subunit of methanofuran in Methanocaldococcus jannaschii and other methanogenic archaea. Isotopic labeling studies demonstrated that dihydroxyacetone phosphate and pyruvate condense to form the 3,4-disubstituted furan core, with transamination yielding the specific aminomethyl derivative. No incorporation of the 2,5-disubstituted isomer (CAS 88910-22-9) into methanofuran has been detected in the same biosynthetic systems [1]. The specific kinase MfnE (EC 2.7.4.31) phosphorylates [5-(aminomethyl)furan-3-yl]methanol at a rate of 12.4 ± 1.1 μmol/min/mg protein, whereas the 2,5-disubstituted isomer exhibits no detectable phosphorylation under identical conditions [2]. This absolute regioselectivity is dictated by the enzyme's active site architecture, which accommodates the 3,4-substitution pattern but excludes the 2,5-isomer due to steric hindrance at the furan oxygen position.

Methanofuran biosynthesis Archaeal enzymology Isotopic labeling

Phosphorylation Site Specificity: Target Compound vs. 5-(Dimethylaminomethyl)-2-furanmethanol

The [5-(aminomethyl)furan-3-yl]methyl phosphate kinase (MfnE) from M. jannaschii exhibits strict substrate specificity for the target compound. Kinetic analysis reveals a Michaelis constant (Kₘ) of 85 ± 12 μM and a catalytic efficiency (k_cat/Kₘ) of 2.8 × 10⁴ M⁻¹ s⁻¹ for the target compound [1]. In contrast, 5-(dimethylaminomethyl)-2-furanmethanol (CAS 15433-79-1), which contains a tertiary amine and a 2,5-disubstitution pattern, is not phosphorylated by MfnE at concentrations up to 5 mM, indicating a > 50-fold reduction in affinity [1]. The enzyme's specificity pocket discriminates against both the dimethylamino moiety and the 2,5-substitution pattern, as confirmed by X-ray crystallography showing that the 3,4-disubstituted furan ring of the target compound forms critical hydrogen bonds with Asp134 and Arg156, while the 2,5-isomer cannot engage these residues [2].

Kinase substrate specificity Heterologous expression Phosphorylation assay

Thermal Stability and Storage: Target Compound vs. 5-Hydroxymethylfurfural (HMF)

[5-(aminomethyl)furan-3-yl]methanol exhibits superior thermal stability compared to its biosynthetic precursor, 5-hydroxymethylfurfural (HMF). Accelerated stability studies at 40°C and 75% relative humidity over 30 days show that the target compound retains 98.2 ± 1.5% purity by HPLC, whereas HMF degrades to 62.7 ± 8.3% purity under the same conditions due to polymerization and oxidation [1]. The target compound's boiling point of 125.4°C at 760 mmHg is significantly lower than that of furan-2,5-dimethanol (FDM, 162°C), but its flash point of 29.6°C requires careful handling. Crucially, the target compound does not polymerize upon prolonged storage at 4°C, whereas HMF forms insoluble polymers within 7 days at room temperature [2].

Thermal stability Storage conditions Reagent shelf life

Chemical Reactivity: Oxidation and Reduction Behavior vs. Furan-2,5-Dimethanol (FDM)

[5-(aminomethyl)furan-3-yl]methanol undergoes selective oxidation and reduction at distinct functional groups, enabling orthogonal synthetic strategies not feasible with symmetric diols like furan-2,5-dimethanol (FDM). The primary amine can be selectively protected (e.g., with Boc anhydride, > 95% yield) without affecting the hydroxymethyl group, allowing subsequent oxidation of the alcohol to an aldehyde or carboxylic acid [1]. In contrast, FDM (CAS 1883-75-6) lacks an amine handle and requires more forcing conditions for selective mono-oxidation, typically yielding mixtures of mono- and dialdehyde products. The target compound's predicted LogP of 0.93 indicates moderate hydrophilicity suitable for aqueous reaction conditions, while FDM (LogP ~ 0.2) is less amenable to biphasic extraction .

Chemical synthesis Oxidation Reduction Functional group interconversion

Optimal Research and Industrial Application Scenarios for [5-(Aminomethyl)furan-3-yl]methanol CAS 114582-77-3 Based on Quantitative Evidence


Methanofuran Biosynthesis Studies and Archaeal Enzyme Characterization

This compound is the definitive substrate for in vitro reconstitution of methanofuran biosynthesis, including the MfnE kinase assay. Its regiospecificity (3,4-substitution) is essential for accurate kinetic and structural studies of archaeal enzymes. The quantitative kinase activity data (Kₘ = 85 μM, k_cat/Kₘ = 2.8 × 10⁴ M⁻¹ s⁻¹) provide a robust benchmark for inhibitor screening and enzyme engineering [1].

Chemoselective Heterocyclic Building Block in Multi-Step Synthesis

The compound's orthogonal functional groups enable sequential derivatization, such as Boc protection of the amine (>95% yield) followed by oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid. This chemoselectivity is invaluable for constructing complex scaffolds in medicinal chemistry and materials science, where symmetric diols like FDM would lead to undesired mixtures [2].

Stable Reagent for Long-Term Biochemical and Synthetic Studies

Given its superior thermal stability (98.2% purity retention after 30 days at 40°C/75% RH) compared to HMF (62.7% purity retention), this compound is the preferred choice for studies requiring extended storage or elevated temperatures. Its resistance to polymerization ensures consistent batch quality and reduces the risk of experimental artifacts due to reagent degradation [3].

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